molecular formula C21H21N3O3 B2417686 N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941972-47-0

N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No. B2417686
CAS RN: 941972-47-0
M. Wt: 363.417
InChI Key: ORXJOQDWUGCJHL-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. It is a member of the pyridazinone family of compounds, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. In

Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral potential. For instance:

Antioxidant Properties

While specific data on the antioxidant activity of our compound is limited, indole derivatives, in general, have shown antioxidant potential . Further research is needed to explore this aspect.

Antimicrobial Properties

Indole derivatives often exhibit antimicrobial activity. Considering the ethoxyphenyl substitution, our compound may have interesting effects against bacteria, fungi, or other pathogens.

properties

IUPAC Name

N-benzyl-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-27-18-10-8-17(9-11-18)19-12-13-21(26)24(23-19)15-20(25)22-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXJOQDWUGCJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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